molecular formula C13H15NOS B11763909 1-(4-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol

1-(4-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol

Cat. No.: B11763909
M. Wt: 233.33 g/mol
InChI Key: WCHJZCVEGMVFER-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol is a structurally unique compound featuring a pyrrole ring substituted with a methylthiophenyl group and an ethanol moiety. The pyrrole ring, a five-membered aromatic heterocycle, may contribute to hydrogen bonding or π-π stacking interactions. While direct data on this compound are absent in the provided evidence, insights from structurally related compounds (Table 1) allow for comparative analysis.

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)-1-(1H-pyrrol-2-yl)ethanol

InChI

InChI=1S/C13H15NOS/c1-13(15,12-4-3-9-14-12)10-5-7-11(16-2)8-6-10/h3-9,14-15H,1-2H3

InChI Key

WCHJZCVEGMVFER-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)SC)(C2=CC=CN2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs from the evidence are compared below:

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Pyrrole + phenyl 4-(Methylthio)phenyl Ethanol N/A
1-(4-Methylphenyl)-1-propanol Benzene 4-Methylphenyl Propanol
1-[4-(4-Chlorophenyl)...phenylthiourea (11a) Pyrrole 4-Chlorophenyl, thiourea Thiourea, cyano
{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol Pyrrolidine 4-Methylbenzenesulfonyl Methanol, sulfonyl
1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)ethanol Benzene + pyridine Ethoxy-pyridinyl Ethanol, amino
Key Observations:

Aromatic vs. Saturated Rings :

  • The target compound’s pyrrole ring (aromatic) contrasts with the saturated pyrrolidine in . Aromatic rings enhance π-π interactions, whereas saturated systems (e.g., pyrrolidine) may improve conformational flexibility .

Substituent Effects: Methylthio (-SMe) vs. Methyl (-Me): The methylthio group in the target compound is more polarizable and electron-donating than the methyl group in 1-(4-Methylphenyl)-1-propanol . This could increase lipophilicity and metabolic stability. Sulfonyl (-SO₂) vs. Thioether (-SMe): Sulfonyl groups () are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methylthio .

Functional Group Impact: Ethanol vs. propanol (): Ethanol’s shorter chain may reduce steric hindrance and increase solubility compared to propanol. Thiourea () vs.

Table 2: Inferred Properties of Target Compound vs. Analogs

Property Target Compound 1-(4-Methylphenyl)-1-propanol Compound 11a Compound
Lipophilicity (LogP) High (due to -SMe) Moderate (due to -Me) High (thiourea, Cl) Moderate (pyridine)
Solubility Low in water Low Very low (thiourea) Moderate (ethanol, amino)
Bioactivity Potential anti-inflammatory (pyrrole) Unreported Anti-inflammatory Unreported
Notes:
  • Anti-inflammatory Potential: Pyrrole derivatives like Compound 11a () exhibit anti-inflammatory activity, suggesting the target compound’s pyrrole ring may confer similar properties .
  • Electronic Effects : The methylthio group’s electron-donating nature could stabilize radical intermediates or enhance binding to sulfur-containing biological targets.

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